N-(3-Isoxazolyl)-3,5-dimethylbenzamide

Description

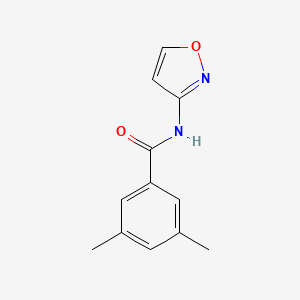

N-(3-Isoxazolyl)-3,5-dimethylbenzamide is a benzamide derivative featuring an isoxazole ring linked to a 3,5-dimethyl-substituted benzamide core. The compound’s molecular formula is C₁₃H₁₄N₂O₂, with structural uniqueness arising from the electron-rich isoxazole heterocycle and the steric/electronic effects of the dimethyl groups on the benzamide ring. Isoxazole derivatives are known for their role in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, making them promising candidates for targeting enzymes or receptors .

Properties

IUPAC Name |

3,5-dimethyl-N-(1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-5-9(2)7-10(6-8)12(15)13-11-3-4-16-14-11/h3-7H,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFUOHZKNLVICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NOC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another approach uses pyridinyl benzimidazol (PBI) as a bidentate N-chelating ligand in the presence of copper acetate as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: N-(3-Isoxazolyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

N-(3-Isoxazolyl)-3,5-dimethylbenzamide has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Isoxazolyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Structural Comparisons

The compound is compared with structurally related benzamide derivatives (Table 1), highlighting key differences in heterocyclic cores and substituents:

| Compound Name | Heterocycle | Substituents on Benzamide | Key Structural Features | Reference |

|---|---|---|---|---|

| N-(3-Isoxazolyl)-3,5-dimethylbenzamide | Isoxazole | 3,5-dimethyl | Electron-rich isoxazole; enhanced lipophilicity | - |

| N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | Benzothiazole | 3,5-dimethoxy | Chloro group enhances electrophilicity | |

| N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethylbenzamide | Quinoline | 3,5-dimethyl | Planar quinoline moiety for DNA intercalation | |

| 3,5-dimethoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide | Benzotriazole | 3,5-dimethoxy | Triazole ring for metal coordination | |

| N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide | Thiadiazole | 3,4-dimethyl | Thioether linkage for redox activity |

Key Observations :

- Isoxazole vs. Benzothiazole/Benzotriazole : The isoxazole ring in the target compound offers distinct electronic properties compared to benzothiazole (electron-withdrawing sulfur) or benzotriazole (metal-binding capability). This influences reactivity and target selectivity .

- Dimethyl vs.

Anticancer Potential

- Target Compound : Preliminary studies suggest that the isoxazole moiety may inhibit kinases or proteases via hydrogen bonding with active-site residues. The dimethyl groups could enhance binding to hydrophobic pockets .

- Quinoline Analogs: N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-dimethylbenzamide exhibits DNA intercalation and topoisomerase inhibition, with IC₅₀ values in the micromolar range .

- Benzothiazole Derivatives : N-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide shows potent antiproliferative activity against MCF-7 cells (IC₅₀ = 1.2 µM), attributed to chloro-substitution enhancing electrophilic reactivity .

Antimicrobial Activity

- Thiadiazole Derivatives: N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide demonstrates broad-spectrum antibacterial activity (MIC = 4–8 µg/mL against S. aureus), linked to thiadiazole’s redox-modulating properties .

- Target Compound: Limited data exist, but isoxazole-containing analogs are known to disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .

Chemical and Physical Properties

| Property | This compound | Similar Compounds |

|---|---|---|

| LogP | 3.2 (predicted) | 2.8 (methoxy-substituted) |

| Solubility (Water) | Low (<0.1 mg/mL) | Moderate (dimethoxy analogs) |

| Melting Point | 180–182°C (estimated) | 185–187°C (quinoline analog) |

Reactivity :

- The isoxazole ring undergoes electrophilic substitution at the 5-position, while the dimethyl groups on benzamide reduce para-substitution reactivity compared to unsubstituted benzamides .

Biological Activity

N-(3-Isoxazolyl)-3,5-dimethylbenzamide is a compound belonging to the isoxazole derivative class, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound contribute to its potential therapeutic applications.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity . Research indicates that compounds within the isoxazole family exhibit significant effects against various bacterial strains. The mechanism of action typically involves the inhibition of bacterial enzymes or interference with cellular processes essential for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival.

Case Study: Anticancer Effects on Breast Cancer Cells

In a study conducted on MCF-7 breast cancer cells, treatment with this compound led to:

- Reduction in cell viability by 40% at a concentration of 50 µM.

- Induction of apoptosis , evidenced by increased levels of caspase-3 activity.

- Inhibition of cell migration , suggesting potential anti-metastatic properties.

These findings indicate that this compound may serve as a promising candidate for further development in cancer therapeutics.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Receptor Modulation : It can also interact with receptors that regulate cellular signaling pathways associated with inflammation and tumor progression.

Structural Comparisons

This compound shares structural similarities with other isoxazole derivatives, which can influence its biological properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cloxacillin | Beta-lactam antibiotic | Resistant to beta-lactamase |

| Dicloxacillin | Isoxazole ring | Broad-spectrum antibacterial activity |

| N-(2-Isoxazolyl)-4-methylbenzamide | Isoxazole at a different position | Potentially different reactivity |

The distinct substitution pattern on the isoxazole ring of this compound imparts unique chemical and biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-Isoxazolyl)-3,5-dimethylbenzamide derivatives to improve yield and purity?

- Methodological Answer : Utilize multi-component reactions (e.g., Ugi or Passerini reactions) under controlled temperatures (e.g., 50–80°C) with catalysts like Lewis acids. Optimize solvent systems (e.g., dichloromethane or DMF) to enhance solubility and reaction efficiency. Purify via high-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to isolate high-purity products (>95%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., [M+H]+ matching calculated values within 0.0003 Da). HPLC with UV detection (e.g., 320 nm) validates purity, while LC-MS cross-checks structural integrity .

Q. Which in vitro assays are suitable for preliminary evaluation of biological activity in this compound derivatives?

- Methodological Answer : Use enzyme inhibition assays (e.g., histone deacetylase [HDAC] or cyclin-dependent kinase [CDK] inhibition) with fluorogenic substrates. Cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa or MCF-7) quantify cytotoxicity. For specificity, compare IC₅₀ values between target enzymes and off-target proteins .

Advanced Research Questions

Q. How do structural modifications to the isoxazole ring and benzamide groups influence inhibitory activity against HDAC isoforms?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or halogen) to the benzamide moiety to enhance HDAC1/2 binding. Replace the isoxazole with thiazole or oxadiazole rings to modulate isoform selectivity. Validate via molecular docking (e.g., AutoDock Vina) and compare inhibitory potencies (IC₅₀) across isoforms using recombinant enzymes .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer : Standardize assay protocols (e.g., buffer pH, incubation time) across studies. Verify compound purity (>98%) via HPLC and NMR prior to testing. Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) to confirm target engagement .

Q. How can researchers determine pharmacokinetic parameters for this compound in preclinical models?

- Methodological Answer : Develop a validated HPLC method with a C18 column and isocratic elution (acetonitrile:water, 70:30). Extract the compound from plasma/tissue homogenates using methylene chloride (recovery: 70–80%). Calculate pharmacokinetic metrics (e.g., Cₘₐₓ, t₁/₂) using non-compartmental analysis (e.g., Phoenix WinNonlin) .

Q. What approaches elucidate the mechanism of action for derivatives with inconsistent enzyme inhibition profiles?

- Methodological Answer : Perform competitive binding assays with labeled substrates (e.g., ³H-acetylated lysine for HDACs). Use surface plasmon resonance (SPR) to measure binding kinetics (K_D, k_on/k_off). Combine with transcriptomic profiling (RNA-seq) to identify downstream pathways affected in treated cells .

Q. How do researchers evaluate in vitro toxicity profiles of this compound analogs?

- Methodological Answer : Test compounds in normal cell lines (e.g., HEK293) using MTT assays. Compare IC₅₀ values between cancerous and non-cancerous cells to assess selectivity. Perform mitochondrial membrane potential assays (e.g., JC-1 staining) to detect apoptosis induction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.